

# Comparative Guide to 1-(2-nitrophenyl)piperidin-2-one Reference Standards

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## *Compound of Interest*

Compound Name: *1-(2-nitrophenyl)piperidin-2-one*

Cat. No.: *B2818290*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of commercially available reference standards for **1-(2-nitrophenyl)piperidin-2-one**, a key chemical intermediate. The selection of a high-quality, well-characterized reference standard is critical for ensuring the accuracy and reliability of analytical data in research and development. This document summarizes product specifications from various suppliers and details the analytical methodologies used for their certification.

## Product Comparison

The following table summarizes the specifications for **1-(2-nitrophenyl)piperidin-2-one** reference standards from different suppliers. Data is compiled from publicly available product listings and certificates of analysis.

Supplier	Product / Catalog No.	CAS Number	Purity Specification	Analytical Techniques Cited
SynThink Research Chemicals	SA39925	38560-30-4	Not explicitly stated; CoA provided with purchase.	<sup>1</sup> H-NMR, Mass Spectrometry (MS), HPLC, IR, TGA[1]
Sigma-Aldrich (via Synthonix)	54491	38560-30-4	97%	Not explicitly stated on product page
BLD Pharm	BD136785	38560-30-4	Not explicitly stated; CoA inquiry available.	Not explicitly stated on product page[2]

Note: Purity and characterization data are often lot-specific. Users should always consult the Certificate of Analysis (CoA) for the specific batch purchased.

## Experimental Protocols

The characterization and purity assessment of a chemical reference standard typically involves a combination of chromatographic and spectroscopic techniques. While detailed, batch-specific protocols are provided in the Certificate of Analysis, the following sections describe the general methodologies for the key experiments cited.

## High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a standard technique used to separate, identify, and quantify each component in a mixture, making it ideal for determining the purity of a reference standard.

- Principle: The sample is passed through a column packed with a stationary phase. A liquid mobile phase is pumped through the column, and the components of the sample separate based on their differential partitioning between the two phases. A detector (commonly UV-Vis) measures the analyte as it elutes from the column.

- Typical Protocol (Illustrative):
  - Instrument: A standard HPLC system with a UV detector (e.g., Agilent 1260 Infinity II).[3]
  - Column: Reversed-phase C18 column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5  $\mu$ m).[3]
  - Mobile Phase: A gradient or isocratic mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., 0.1% formic acid in water).[3][4]
  - Flow Rate: 1.0 mL/min.[3]
  - Column Temperature: 30°C.[3]
  - Detection: UV detection at a wavelength appropriate for the analyte's chromophore (e.g., 254 nm).[3]
  - Data Analysis: Purity is typically calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.

## Nuclear Magnetic Resonance ( $^1\text{H-NMR}$ ) for Structural Confirmation

$^1\text{H-NMR}$  spectroscopy is a powerful tool for confirming the identity and chemical structure of a compound.

- Principle: The sample is placed in a strong magnetic field and irradiated with radio waves. The nuclei of hydrogen atoms absorb and re-emit electromagnetic radiation at specific frequencies, which are dependent on their local chemical environment. The resulting spectrum provides information about the number and types of protons, allowing for structural elucidation.
- Typical Protocol (Illustrative):
  - Instrument: A 300, 400, or 500 MHz NMR spectrometer.

- Solvent: A deuterated solvent in which the sample is soluble (e.g., Chloroform-d,  $\text{CDCl}_3$  or Dimethyl sulfoxide-d<sub>6</sub>,  $\text{DMSO-d}_6$ ).
- Sample Preparation: A small amount of the reference standard is dissolved in the deuterated solvent.
- Data Analysis: The chemical shifts, integration, and coupling patterns of the peaks in the  $^1\text{H-NMR}$  spectrum are compared against the expected pattern for the known structure of **1-(2-nitrophenyl)piperidin-2-one** to confirm its identity.

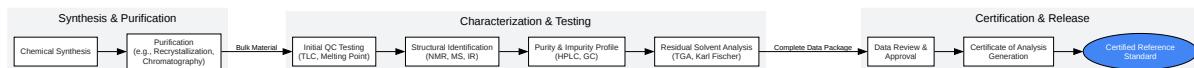
## Mass Spectrometry (MS) for Molecular Weight Verification

Mass spectrometry is used to measure the mass-to-charge ratio (m/z) of ions, confirming the molecular weight of the compound.

- Principle: The compound is ionized, and the resulting ions are separated based on their m/z ratio by an analyzer. A detector then records the abundance of each ion.
- Typical Protocol (Illustrative):
  - Ionization Source: Electrospray Ionization (ESI) is common for this type of molecule.
  - Analyzer: Quadrupole or Time-of-Flight (TOF) analyzer.
  - Data Analysis: The spectrum is analyzed for the presence of the molecular ion peak ( $[\text{M}+\text{H}]^+$  or  $[\text{M}]^+$ ) corresponding to the calculated molecular weight of **1-(2-nitrophenyl)piperidin-2-one** (220.22 g/mol ).[\[1\]](#)[\[5\]](#)

## Quality Control and Certification Workflow

The certification of a chemical reference standard is a rigorous process designed to ensure its identity, purity, and stability. The workflow below illustrates the key stages involved, from synthesis to final release.



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